Competitive Binding to Vpr Distinguishes NPD4456 from Non-Binding Analogs
NPD4456 demonstrates direct, competitive binding to HIV-1 Vpr, a characteristic not shared by all analogs. In a pull-down assay using compound-immobilized beads, Vpr protein was observed to bind to NPD4456 in a competitive manner, as indicated by a competition binding assay [1]. Derivative AS6 (Vipirinin) also binds competitively, but NPD4456 was unable to compete for Vpr that was already bound to NPD4456-beads, suggesting a unique binding interaction or affinity profile compared to its derivatives [1][2].
| Evidence Dimension | Competitive Binding to Vpr |
|---|---|
| Target Compound Data | Binds Vpr; unable to compete with Vpr bound to NPD4456-beads |
| Comparator Or Baseline | Derivative AS6 (Vipirinin): Binds Vpr competitively; NPD4456: does not compete with pre-bound Vpr-NPD4456 complex |
| Quantified Difference | NPD4456 exhibits a different competitive binding profile compared to its own derivative AS6, indicating a distinct interaction mode. |
| Conditions | Pull-down assay with compound-immobilized beads; competition binding assay |
Why This Matters
This confirms that NPD4456 has a distinct binding interaction with the Vpr target, which may translate to different functional effects or resistance profiles compared to its structural analogs.
- [1] Ong EB, Watanabe N, Saito A, Futamura Y, Abd El Galil KH, Koito A, Najimudin N, Osada H. Vipirinin, a coumarin-based HIV-1 Vpr inhibitor, interacts with a hydrophobic region of VPR. J Biol Chem. 2011 Apr 22;286(16):14049-56. doi: 10.1074/jbc.M110.185397. Epub 2011 Feb 28. PMID: 21357691; PMCID: PMC3077605. View Source
- [2] Ong, Eugene Boon Beng. Screening For Small Molecule Inhibitors Of HIV-1 VPR: Discovery Of Vipirinin And Its Use As A Bioprobe. PhD Thesis, Universiti Sains Malaysia, 2011. View Source
